molecular formula C8H10N2O2 B1317238 5-Methyl-pyridazine-4-carboxylic acid ethyl ester CAS No. 92929-53-8

5-Methyl-pyridazine-4-carboxylic acid ethyl ester

Cat. No.: B1317238
CAS No.: 92929-53-8
M. Wt: 166.18 g/mol
InChI Key: IXOIGNZETIAWGN-UHFFFAOYSA-N
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Description

5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester typically involves the esterification of 5-Methyl-pyridazine-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

5-Methyl-pyridazine-4-carboxylic acid+EthanolH2SO45-Methyl-pyridazine-4-carboxylic acid ethyl ester+Water\text{5-Methyl-pyridazine-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 5-Methyl-pyridazine-4-carboxylic acid+EthanolH2​SO4​​5-Methyl-pyridazine-4-carboxylic acid ethyl ester+Water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.

Major Products:

    Oxidation: 5-Methyl-pyridazine-4-carboxylic acid.

    Reduction: 5-Methyl-pyridazine-4-methanol.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with unique electronic and optical properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for treating various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pyridazine ring’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the ester group.

    Pyridazinone: A derivative with a carbonyl group at the 3-position.

    Pyridazine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the 3-position.

Uniqueness: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester is unique due to the presence of both a methyl group and an ester group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-methylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOIGNZETIAWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532845
Record name Ethyl 5-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92929-53-8
Record name Ethyl 5-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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